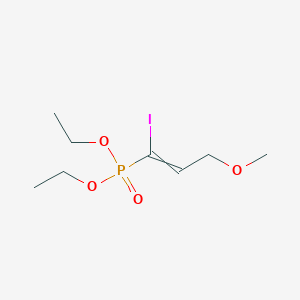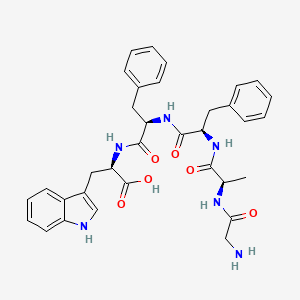![molecular formula C17H12N8S B12608185 Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-44-8](/img/structure/B12608185.png)
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of azido groups at positions 2 and 4, a methylthio group at position 6, and a phenyl group at position 5
Vorbereitungsmethoden
The synthesis of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylthio-4-pyrimidinone from commercially available 2-thiouracil. This intermediate is then subjected to azidation reactions to introduce the azido groups at positions 2 and 4. The phenyl group at position 5 can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like chloroform and reagents such as methyl iodide and sodium azide .
Analyse Chemischer Reaktionen
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming triazoles in the presence of alkynes through a click chemistry approach.
Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions using palladium catalysts.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation, where the compound can be used to label biomolecules selectively. The azido groups react with alkynes to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- can be compared with other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Lacks the azido and methylthio groups, making it less reactive in click chemistry applications.
5-Fluorouracil: A well-known anticancer drug, structurally simpler and used primarily in chemotherapy.
2,4,6-Triazidopyrimidine: Contains three azido groups, making it more reactive but potentially less stable than the compound .
The unique combination of azido, methylthio, and phenyl groups in Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
651316-44-8 |
|---|---|
Molekularformel |
C17H12N8S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2,4-diazido-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12N8S/c1-26-13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(22-24-18)21-17(20-15)23-25-19/h2-10H,1H3 |
InChI-Schlüssel |
WAEZKEFEINMONS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)




![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)


![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)

![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
